molecular formula C23H20N2O4 B6270864 3-(2,5-dibenzamidophenyl)propanoic acid CAS No. 2613388-36-4

3-(2,5-dibenzamidophenyl)propanoic acid

Cat. No. B6270864
CAS RN: 2613388-36-4
M. Wt: 388.4
InChI Key:
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Description

3-(2,5-Dibenzamidophenyl)propanoic acid (DBPA) is an organic compound which belongs to the family of benzamidines. It is a white or slightly yellow crystalline powder, with a molecular weight of 253.27 g/mol. DBPA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in a variety of scientific research applications, including in biochemical and physiological studies.

Scientific Research Applications

3-(2,5-dibenzamidophenyl)propanoic acid has a variety of scientific research applications. It is used in biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and agrochemicals. In biochemical and physiological studies, 3-(2,5-dibenzamidophenyl)propanoic acid is used to investigate the mechanism of action of various enzymes and proteins, as well as to study the effects of various drugs on cellular processes. It is also used in the synthesis of pharmaceuticals and agrochemicals, as it can be used to form a variety of organic compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-dibenzamidophenyl)propanoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of signals between neurons in the brain. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-(2,5-dibenzamidophenyl)propanoic acid has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, and to decrease the activity of other enzymes, such as monoamine oxidase. It has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, as well as to affect the activity of certain receptors, such as the muscarinic and nicotinic acetylcholine receptors. In addition, 3-(2,5-dibenzamidophenyl)propanoic acid has been shown to have an effect on the regulation of gene expression, as well as to affect the activity of certain proteins, such as kinases and phosphatases.

Advantages and Limitations for Lab Experiments

3-(2,5-dibenzamidophenyl)propanoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be isolated in a pure form. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. One limitation is that it is a relatively weak inhibitor of certain enzymes, such as acetylcholinesterase, and therefore may not be suitable for certain types of experiments. In addition, it has a relatively low solubility in water, which can limit its use in certain types of experiments.

Future Directions

For research on 3-(2,5-dibenzamidophenyl)propanoic acid include further investigation into its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted on the synthesis of 3-(2,5-dibenzamidophenyl)propanoic acid, as well as on its use in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted on the advantages and limitations of 3-(2,5-dibenzamidophenyl)propanoic acid for lab experiments, as well as on its potential applications in drug development.

Synthesis Methods

3-(2,5-dibenzamidophenyl)propanoic acid can be synthesized through a variety of methods, including the reaction of 2,5-dichlorobenzamide with propanoic acid, the reaction of 2,5-dichlorobenzamide with propanol, and the reaction of 2,5-dichlorobenzaldehyde with propanoic acid. The reaction of 2,5-dichlorobenzaldehyde with propanoic acid is the most commonly used method for synthesizing 3-(2,5-dibenzamidophenyl)propanoic acid. This method involves the reaction of 2,5-dichlorobenzaldehyde with propanoic acid in the presence of a base, such as sodium hydroxide, at a temperature of approximately 120°C. The reaction produces 3-(2,5-dibenzamidophenyl)propanoic acid as a white solid, which can then be purified and isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,5-dibenzamidophenyl)propanoic acid involves the reaction of 2,5-dibenzamidobenzene with propanoic acid in the presence of a dehydrating agent.", "Starting Materials": [ "2,5-dibenzamidobenzene", "propanoic acid", "dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "1. Dissolve 2,5-dibenzamidobenzene (1.0 equiv) and propanoic acid (1.2 equiv) in a suitable solvent (e.g. dichloromethane, chloroform) and cool the solution to 0°C.", "2. Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) dropwise to the reaction mixture while stirring at 0°C.", "3. Allow the reaction mixture to warm to room temperature and stir for several hours.", "4. Quench the reaction by adding water and stirring vigorously.", "5. Extract the organic layer with a suitable solvent (e.g. ethyl acetate, dichloromethane).", "6. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.", "7. Concentrate the organic layer under reduced pressure to obtain the crude product.", "8. Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol, methanol) to obtain 3-(2,5-dibenzamidophenyl)propanoic acid as a white solid." ] }

CAS RN

2613388-36-4

Molecular Formula

C23H20N2O4

Molecular Weight

388.4

Purity

93

Origin of Product

United States

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